molecular formula C6H10ClN3O B13177567 1-[2-(2-chloroethoxy)ethyl]-1H-1,2,4-triazole CAS No. 108223-79-6

1-[2-(2-chloroethoxy)ethyl]-1H-1,2,4-triazole

Cat. No.: B13177567
CAS No.: 108223-79-6
M. Wt: 175.61 g/mol
InChI Key: FBCUVDLEVSDCIY-UHFFFAOYSA-N
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Description

1-[2-(2-chloroethoxy)ethyl]-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 1,2,4-triazole ring substituted with a 2-(2-chloroethoxy)ethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[2-(2-chloroethoxy)ethyl]-1H-1,2,4-triazole typically involves the reaction of 1,2,4-triazole with 2-(2-chloroethoxy)ethyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[2-(2-chloroethoxy)ethyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce additional functional groups.

    Reduction Reactions: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoethyl-triazole derivative.

Scientific Research Applications

1-[2-(2-chloroethoxy)ethyl]-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-chloroethoxy)ethyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The chloroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

1-[2-(2-chloroethoxy)ethyl]-1H-1,2,4-triazole can be compared with other triazole derivatives, such as:

    1,2,4-Triazole: The parent compound, which lacks the chloroethoxyethyl substitution.

    1-[2-(2-bromoethoxy)ethyl]-1H-1,2,4-triazole: A similar compound with a bromoethoxy group instead of a chloroethoxy group.

    1-[2-(2-methoxyethoxy)ethyl]-1H-1,2,4-triazole: A derivative with a methoxyethoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloroethoxy group can enhance its interactions with biological targets and improve its pharmacokinetic properties.

Properties

CAS No.

108223-79-6

Molecular Formula

C6H10ClN3O

Molecular Weight

175.61 g/mol

IUPAC Name

1-[2-(2-chloroethoxy)ethyl]-1,2,4-triazole

InChI

InChI=1S/C6H10ClN3O/c7-1-3-11-4-2-10-6-8-5-9-10/h5-6H,1-4H2

InChI Key

FBCUVDLEVSDCIY-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)CCOCCCl

Origin of Product

United States

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